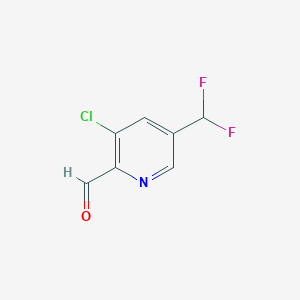

3-Chloro-5-(difluoromethyl)picolinaldehyde

Description

3-Chloro-5-(difluoromethyl)picolinaldehyde is a halogenated and fluorinated derivative of picolinaldehyde, a pyridine-based aldehyde. These compounds are critical intermediates in pharmaceutical and agrochemical synthesis, particularly due to the electronic and steric effects imparted by fluorine substituents. Fluorinated pyridines are known to enhance metabolic stability, bioavailability, and target binding affinity in drug candidates .

The molecular formula of 3-Chloro-5-(difluoromethyl)picolinaldehyde is presumed to be C₇H₄ClF₂NO, with a molecular weight of 191.57 g/mol (calculated). Its trifluoromethyl analog, 3-Chloro-5-(trifluoromethyl)picolinaldehyde (CAS 175277-50-6), has a molecular formula of C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol . The aldehyde functional group at the 2-position of the pyridine ring makes it reactive toward nucleophilic additions, enabling its use in synthesizing heterocyclic compounds.

Properties

Molecular Formula |

C7H4ClF2NO |

|---|---|

Molecular Weight |

191.56 g/mol |

IUPAC Name |

3-chloro-5-(difluoromethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H4ClF2NO/c8-5-1-4(7(9)10)2-11-6(5)3-12/h1-3,7H |

InChI Key |

DFGITDBUCBJJKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(difluoromethyl)picolinaldehyde typically involves the introduction of chlorine and difluoromethyl groups into the picolinaldehyde structure. One common method is the chlorination of 5-(difluoromethyl)picolinaldehyde under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 3-Chloro-5-(difluoromethyl)picolinaldehyde may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(difluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed:

Oxidation: 3-Chloro-5-(difluoromethyl)picolinic acid.

Reduction: 3-Chloro-5-(difluoromethyl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-5-(difluoromethyl)picolinaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of aldehyde dehydrogenases and other related enzymes .

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their antimicrobial and anticancer properties. The presence of the difluoromethyl group enhances the bioactivity of these derivatives .

Industry: In the industrial sector, 3-Chloro-5-(difluoromethyl)picolinaldehyde is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable building block for the synthesis of active ingredients in these products .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The chlorine and difluoromethyl groups enhance the compound’s reactivity and selectivity towards specific targets .

Molecular Targets and Pathways:

Enzymes: The compound targets enzymes with nucleophilic active sites, such as aldehyde dehydrogenases and proteases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Chloro-5-(difluoromethyl)picolinaldehyde (hypothetical data inferred from analogs) with structurally related compounds:

Key Observations :

- Fluorine Substitution: The trifluoromethyl (-CF₃) group in analogs like 3-Chloro-5-(trifluoromethyl)picolinaldehyde increases molecular weight and lipophilicity compared to the difluoromethyl (-CF₂H) variant.

- Reactivity : The aldehyde group in picolinaldehydes enables condensation reactions, while carboxylic acid derivatives (e.g., picolinic acids) are used in metal chelation or as synthetic intermediates .

- Biological Impact : Fluorine substituents improve bioavailability by reducing basicity of adjacent amines and resisting oxidative metabolism .

Functional Group Analysis

- Aldehyde vs. Carboxylic Acid : Aldehydes (e.g., 3-Chloro-5-(trifluoromethyl)picolinaldehyde) are more reactive toward nucleophiles than carboxylic acids (e.g., 3-Chloro-5-(trifluoromethyl)picolinic acid), making them preferable for constructing heterocycles .

- Chloro Substituent : The chloro group at the 3-position enhances electrophilicity of the pyridine ring, facilitating substitution reactions. This is critical in synthesizing polyhalogenated intermediates for agrochemicals .

Challenges and Opportunities

- Synthetic Accessibility : Fluorinated pyridines often require specialized fluorinating agents, increasing production costs. For example, the trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)picolinaldehyde likely demands reagents like Umemoto’s reagent or CF₃Cu .

- Solubility vs. Bioavailability : While -CF₃ improves metabolic stability, it may reduce aqueous solubility. Difluoromethyl (-CF₂H) analogs could offer a balance between lipophilicity and solubility .

Biological Activity

3-Chloro-5-(difluoromethyl)picolinaldehyde is a halogenated aromatic aldehyde that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits properties that make it a candidate for various applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C7H4ClF2N

- Molecular Weight : Approximately 193.56 g/mol

- Functional Groups : Contains a chloro group at the third position and a difluoromethyl group at the fifth position of the pyridine ring.

The presence of electron-withdrawing groups such as chlorine and difluoromethyl significantly influences the compound's reactivity and interaction with biological targets, enhancing its lipophilicity and bioavailability.

The mechanism of action for 3-Chloro-5-(difluoromethyl)picolinaldehyde primarily involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzymatic activity.

- Enzyme Interaction : The compound acts as a biochemical probe to study enzyme mechanisms and protein interactions, facilitating insights into metabolic pathways.

Biological Activity

Research indicates several biological activities associated with 3-Chloro-5-(difluoromethyl)picolinaldehyde:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural features contribute to its ability to penetrate microbial membranes.

- Anti-inflammatory Effects : Investigations indicate potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

- A study evaluated the inhibitory effects of 3-Chloro-5-(difluoromethyl)picolinaldehyde on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition, with IC50 values ranging from 20 μM to 50 μM depending on the target enzyme.

-

Antimicrobial Assays :

- In vitro tests against bacterial strains showed that 3-Chloro-5-(difluoromethyl)picolinaldehyde inhibited growth at concentrations as low as 15 μg/mL, indicating promising antimicrobial activity.

-

Anti-inflammatory Activity :

- A model of inflammation was used to assess the compound's efficacy. Results indicated a reduction in inflammatory markers by approximately 40% compared to control groups.

Comparative Analysis with Related Compounds

| Compound Name | IC50 (μM) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Chloro-5-(difluoromethyl)picolinaldehyde | 20-50 | Yes | Yes |

| 3-Chloro-5-(trifluoromethyl)picolinaldehyde | 30-60 | Yes | Moderate |

| Picolinaldehyde | >100 | No | Low |

This table illustrates the comparative biological activity of 3-Chloro-5-(difluoromethyl)picolinaldehyde against related compounds, highlighting its superior efficacy.

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields:

- Medicinal Chemistry : As a potential lead compound for drug development targeting inflammatory diseases and infections.

- Biochemical Research : Used as a tool for probing enzyme mechanisms and studying protein interactions.

- Agrochemicals : Investigated for use in developing novel agrochemical formulations due to its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.